

Commercial suppliers and availability of Plerixafor-d4.

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Plerixafor-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **Plerixafor-d4**, its use as an internal standard in analytical methods, and the underlying mechanism of action of its non-deuterated counterpart, Plerixafor.

Commercial Availability and Suppliers

Plerixafor-d4, the deuterated form of the CXCR4 antagonist Plerixafor, is available from several commercial suppliers for research and analytical purposes. It is primarily intended for use as an internal standard for the quantification of Plerixafor in biological matrices by mass spectrometry.[1] The table below summarizes key information from various suppliers.



Supplier	Catalog Number	Purity	Pack Size(s)	CAS Number	Molecular Formula
Cayman Chemical	26490	≥99% deuterated forms (d1-d4)	1 mg	1246819-87- 3	C28H50D4N8
Simson Pharma	P1130022	Not specified; Certificate of Analysis provided	Custom Synthesis	1246819-87- 3	C28H50D4N8
Toronto Research Chemicals	P580502	Not specified	1 mg, 10 mg	1246819-87- 3	C28H50D4N8
MedChemEx press	HY-10046S	Not specified	Inquire	1246819-87- 3	C28H50D4N8

Experimental Protocol: Quantification of Plerixafor using Plerixafor-d4 as an Internal Standard by LC-MS/MS

The following protocol is a generalized methodology for the quantification of Plerixafor in a biological matrix (e.g., plasma, serum) using **Plerixafor-d4** as an internal standard. This method is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Reagents and Materials

- Plerixafor (non-deuterated standard)
- Plerixafor-d4 (internal standard)
- Methanol (Optima purity grade or equivalent)
- Ultra-pure water (18.2 MΩ·cm resistivity)



- Trifluoroacetic acid (≥99% purity)
- Biological matrix (e.g., plasma, serum) from a control source for calibration standards and quality controls.

Preparation of Stock and Working Solutions

- Plerixafor Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Plerixafor in methanol to obtain a final concentration of 1 mg/mL.
- Plerixafor-d4 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Plerixafor-d4 in methanol to achieve a 1 mg/mL concentration.
- Plerixafor Working Calibration Standards: Prepare a series of working calibration standards by serially diluting the Plerixafor stock solution with methanol to achieve a range of concentrations (e.g., 10, 20, 40, 80, and 160 µmol/L).
- Plerixafor-d4 Working Internal Standard Solution: Dilute the Plerixafor-d4 stock solution
 with methanol to prepare a working internal standard solution at a fixed concentration (e.g.,
 40 µmol/L).

Sample Preparation

- Spiking: To a known volume of the biological matrix (e.g., 100 μL), add a small volume of the Plerixafor working calibration standard and a fixed volume of the **Plerixafor-d4** working internal standard solution.
- Protein Precipitation: Precipitate the proteins in the sample by adding a sufficient volume of cold methanol (e.g., 3 volumes).
- Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.



LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - o Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% trifluoroacetic acid) and mobile phase B (e.g., methanol with 0.1% trifluoroacetic acid).
 - Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM): Monitor the following transitions:
 - Plerixafor: quantifier ion 503.5 > 105.1 m/z; qualifier ion 503.5 > 84.1 m/z.[2]
 - Plerixafor-d4 (Internal Standard): 507.5 > 109.1 m/z.[2]
 - Instrument Settings: Optimize instrument parameters such as declustering potential, entrance potential, and cell exit potential for both Plerixafor and Plerixafor-d4. For example, these could be set at 80 V, 5 V, and 15 V, respectively.[2]

Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Plerixafor to Plerixafor-d4 against the nominal concentration of the calibration standards.
- Quantification: Determine the concentration of Plerixafor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Plerixafor Quantification





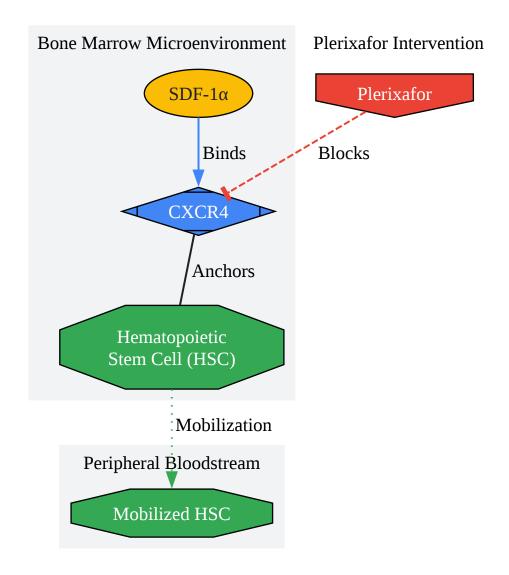
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Caption: Workflow for quantifying Plerixafor using **Plerixafor-d4** as an internal standard.

Signaling Pathway of Plerixafor (AMD3100)

Plerixafor is a selective antagonist of the CXCR4 chemokine receptor.[3] It functions by blocking the binding of the natural ligand, stromal cell-derived factor- 1α (SDF- 1α), to CXCR4. [3] This interaction is crucial for the retention of hematopoietic stem cells (HSCs) in the bone marrow. By inhibiting this binding, Plerixafor leads to the mobilization of HSCs from the bone marrow into the peripheral blood, where they can be collected for transplantation.[4][5]





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Caption: Plerixafor blocks the SDF- 1α /CXCR4 interaction, leading to HSC mobilization.

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